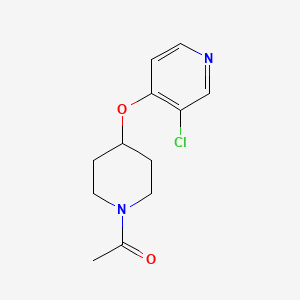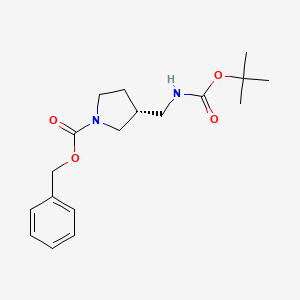
(R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring with a benzyl carbamate (Cbz) protecting group at the 1-position and a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine typically involves multiple steps:
Starting Material: The synthesis begins with the commercially available ®-3-(aminomethyl)pyrrolidine.
Protection of the Amino Group: The amino group at the 3-position is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Protection of the Pyrrolidine Nitrogen: The nitrogen at the 1-position of the pyrrolidine ring is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction is also carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for ®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic or hydrogenolytic conditions, respectively.
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrogenation over palladium on carbon (Pd/C) is used for Cbz deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Oxidation and Reduction: Reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc and Cbz groups would yield ®-3-(aminomethyl)pyrrolidine.
Applications De Recherche Scientifique
®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is of interest in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of ®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the protecting groups are removed in vivo to release the active compound. The molecular targets and pathways involved would depend on the specific active compound released.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Boc-3-(aminomethyl)pyrrolidine: Similar structure but lacks the Cbz protecting group.
®-3-(aminomethyl)pyrrolidine: The core structure without any protecting groups.
(S)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine: The enantiomer of the compound.
Uniqueness
®-1-Cbz-3-(Boc-aminomethyl)pyrrolidine is unique due to the presence of both Boc and Cbz protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
benzyl (3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSINUHYHRQZEB-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
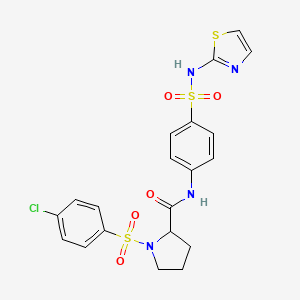
![2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2664904.png)
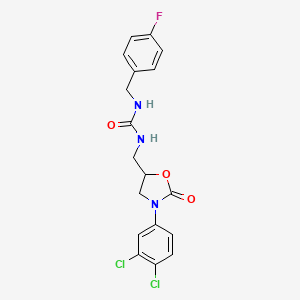
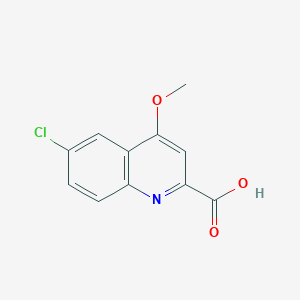
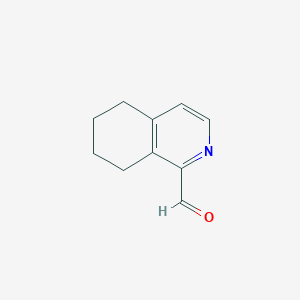
![2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2664913.png)
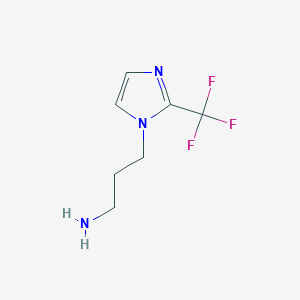
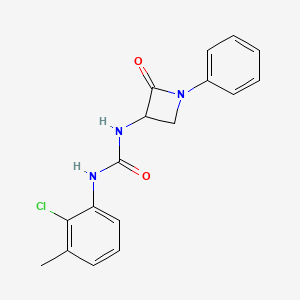
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2664918.png)

![1-[3-(1-Methylimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2664921.png)
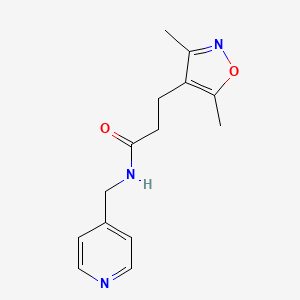
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)
